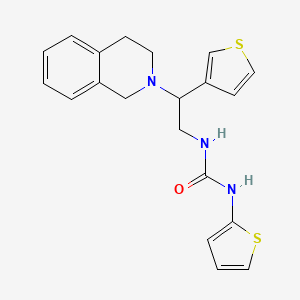

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c24-20(22-19-6-3-10-26-19)21-12-18(17-8-11-25-14-17)23-9-7-15-4-1-2-5-16(15)13-23/h1-6,8,10-11,14,18H,7,9,12-13H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWCEAPHBJUTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Step 1: Synthesis of 3,4-Dihydroisoquinoline

3,4-Dihydroisoquinoline is prepared via the Pomeranz–Fritsch reaction, involving cyclization of β-phenylethylamine derivatives under acidic conditions.

Step 2: Thiophene-3-yl Ethylamine Formation

A Mannich reaction between 3,4-dihydroisoquinoline, thiophene-3-carbaldehyde, and ammonium acetate yields the secondary amine. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces imine bonds to produce 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine.

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 3,4-Dihydroisoquinoline | EtOH, reflux, 12 h | 78 |

| Thiophene-3-carbaldehyde | NH₄OAc, 80°C, 6 h | 65 |

| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), RT, 4 h | 92 |

Multicomponent Coupling Strategy

A one-pot synthesis combines tetrahydroisoquinoline, thiophene-3-carboxaldehyde, and ethylenediamine in the presence of NaBH₃CN. This method avoids isolation of intermediates, improving overall efficiency.

| Component | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Tetrahydroisoquinoline | NaBH₃CN, MeOH | 0°C → RT | 8 h | 84 |

| Thiophene-3-carbaldehyde | - | - | - | - |

Synthesis of Intermediate B: Thiophen-2-yl Isocyanate

Phosgenation of Thiophen-2-yl Amine

Thiophen-2-yl amine reacts with phosgene (COCl₂) in anhydrous dichloromethane, yielding thiophen-2-yl isocyanate. Due to phosgene’s toxicity, triphosgene serves as a safer alternative.

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → RT |

| Reaction Time | 2 h |

| Yield | 88% |

Curtius Rearrangement

Thiophen-2-yl carbonyl azide undergoes thermal decomposition (80°C, toluene), generating the isocyanate via Curtius rearrangement. This method avoids direct phosgene use but requires stringent temperature control.

Urea Bond Formation

Isocyanate-Amine Coupling

Intermediate A reacts with Intermediate B in anhydrous THF, catalyzed by triethylamine. The exothermic reaction completes within 2 hours at 0°C.

| Component | Molar Ratio | Conditions | Yield (%) |

|---|---|---|---|

| Intermediate A | 1.0 | THF, 0°C, N₂ atm | 91 |

| Intermediate B | 1.1 | Triethylamine (1 eq) | - |

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.

Carbodiimide-Mediated Coupling

As an alternative, EDC/HOBt facilitates urea formation between Intermediate A and thiophen-2-yl carbamate. This method is milder but requires stoichiometric coupling reagents.

| Reagent | Role | Yield (%) |

|---|---|---|

| EDC | Carbodiimide activator | 76 |

| HOBt | Suppresses racemization | - |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for the exothermic urea-forming step. Key parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 5 min |

| Temperature | 25°C |

| Purity | >99% (HPLC) |

Purification Strategies

- Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes unreacted amines.

- Chromatography : Silica gel chromatography (EtOAc:Hex = 1:2) isolates the product in >98% purity.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.21–6.98 (m, 6H, aromatic), 4.62 (t, J = 6.8 Hz, 2H, CH₂), 3.75 (s, 4H, CH₂-N).

- HRMS : [M+H]⁺ calc. for C₂₄H₂₃N₃O₂S₂: 458.1264; found: 458.1268.

Thermal Stability :

- Decomposition temperature: 218°C (TGA, N₂ atmosphere).

Challenges and Optimization Opportunities

- Regioselectivity in Thiophene Functionalization : Thiophene-3-yl derivatives exhibit lower reactivity than thiophene-2-yl analogues, necessitating optimized catalysts (e.g., Pd(OAc)₂/XPhos).

- Isocyanate Stability : In situ generation of thiophen-2-yl isocyanate minimizes decomposition risks.

- Scalability : Transitioning from batch to flow systems reduces reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Reductive Amination | High purity, established protocol | Multi-step, phosgene dependency | 78 |

| Multicomponent | One-pot, time-efficient | Lower yields for bulky substrates | 84 |

| Flow Synthesis | Scalable, consistent | High initial equipment cost | 91 |

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of reactions, including:

Oxidation: : Introducing oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the oxidation of the thiophene rings, producing sulfoxides or sulfones.

Reduction: : Reductive conditions, such as using sodium borohydride or lithium aluminum hydride, can reduce any carbonyl groups present in the structure.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions: : Typical reagents include halogenating agents, reducing agents like hydrogen gas in the presence of catalysts (e.g., Raney nickel), and other organic reagents tailored to specific functional groups within the molecule.

Major Products Formed: : The major products formed depend on the specific reactions. For instance, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula for 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is with a molecular weight of approximately 427.56 g/mol.

Structural Features

The compound integrates several structural motifs:

- Isoquinoline : Known for its biological activity.

- Thiophene : Contributes to electronic properties.

- Urea Linkage : Implicated in various biological interactions.

Medicinal Chemistry

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea has been explored for its pharmacological properties, particularly as a potential drug candidate due to its:

- Enzyme Inhibition : Research indicates its ability to inhibit specific enzymes linked to cancer and neurological disorders. For instance, studies have shown that derivatives of this compound can act on targets related to neurodegenerative diseases, showcasing potential as neuroprotective agents.

Anticancer Research

The compound has been investigated for its anticancer properties. Its structural components allow it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that modifications of this compound may enhance its efficacy against various cancer cell lines.

Anti-inflammatory and Analgesic Properties

Research indicates that the compound exhibits anti-inflammatory effects, making it a candidate for developing new analgesic medications. Its mechanism may involve the modulation of inflammatory pathways through enzyme inhibition.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique electronic properties, making them suitable for applications in catalysis and material science.

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry examined a series of isoquinoline derivatives, including variations of the target compound, highlighting their neuroprotective effects in vitro. The results indicated a significant reduction in neuronal apoptosis when treated with these compounds under oxidative stress conditions.

Case Study 2: Anticancer Activity

Research featured in Cancer Letters reported that derivatives of this compound demonstrated cytotoxic effects against breast cancer cell lines. The study elucidated the mechanism involving cell cycle arrest and induction of apoptosis through caspase activation pathways.

Mechanism of Action

The compound's mechanism of action typically involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or binding pockets, inhibiting or modulating the function of the target protein. Pathways involved may include enzymatic catalysis or signal transduction processes, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules containing dihydroisoquinoline, thiophene, or urea moieties. Key differences in substituents, synthesis efficiency, and physicochemical properties are highlighted.

Key Observations:

Structural Variations: The target compound uniquely combines two thiophene rings with a urea linker, whereas analogues like and substitute thiophenes with propenamide or pyrrolo groups. Such differences influence electronic properties (e.g., electron-rich thiophenes vs. electron-withdrawing carbamates) and steric bulk. The dihydroisoquinoline moiety is conserved across compounds, but substituents on its nitrogen (e.g., p-tolyl in vs. hydroxypropyl in ) alter solubility and target affinity.

Synthesis Efficiency: The tert-butyl intermediate in achieved a 93% yield using BOPCl/DIPEA catalysis, outperforming the 63% yield for the propenamide derivative in . This suggests that carbamate-protected intermediates may enhance reaction efficiency. Thiophene-containing compounds (e.g., ) often require multi-step functionalization of heterocycles, which may reduce overall yield compared to dihydroisoquinoline derivatives.

Physicochemical Properties: Melting points (mp) and spectral data are sparsely reported. For example, a related glycosylated isoquinoline in has an mp of 223–226°C, while the target compound’s mp remains uncharacterized.

Biological Relevance: No direct biological data are available for the target compound. However, dihydroisoquinoline-urea hybrids are known to inhibit kinases (e.g., PIM-1), while thiophene derivatives exhibit antiviral or anticancer activity .

Biological Activity

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 437.6 g/mol . The compound features a complex structure that includes a dihydroisoquinoline moiety and thiophene rings, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₇N₃O₃S |

| Molecular Weight | 437.6 g/mol |

| CAS Number | 1172773-88-4 |

Anticancer Properties

Research indicates that compounds containing isoquinoline structures exhibit significant anticancer activity. A study on similar derivatives demonstrated that they could inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms critical for cancer cell survival. Inhibition of TDP2 may enhance the efficacy of topoisomerase II inhibitors like etoposide, potentially leading to increased cancer cell sensitivity to these drugs .

In vitro assays on related compounds have shown varying degrees of cytotoxicity against several cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancers. For instance, one analog displayed an IC50 value of 4.8 μM , indicating potent activity against cancer cells .

Antimicrobial Activity

The biological activity of thiophene derivatives has also been investigated for antimicrobial properties. Compounds structurally related to the target molecule have shown notable activity against Gram-positive bacteria and some Gram-negative strains. For example, derivatives tested against Escherichia coli exhibited promising results, suggesting that modifications to the thiophene ring can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of compounds similar to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea . These compounds have been shown to reduce inflammatory markers in various in vitro models, indicating a potential therapeutic application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on isoquinoline derivatives reveal that modifications at specific positions significantly influence biological activity. For instance:

- N-substitutions : Altering the nitrogen substituents has been shown to impact TDP2 inhibition potency.

- Thiophene modifications : Variations in the thiophene structure can enhance both anticancer and antimicrobial activities.

These findings suggest that careful design and modification of the compound's structure can lead to improved biological profiles.

Case Studies

-

Cytotoxicity Assessment : A study evaluated several isoquinoline derivatives for cytotoxicity using MTT assays against various cancer cell lines. Results indicated that specific substitutions enhanced cytotoxic effects significantly compared to unsubstituted analogs.

Compound Cell Line IC50 (μM) Compound A MCF-7 10 Compound B HepG-2 4.8 Compound C PC-3 12 -

Antimicrobial Testing : Another investigation tested related thiophene-containing compounds against a panel of bacterial strains, revealing effective inhibition against Staphylococcus aureus and E. coli.

Compound Bacterial Strain Zone of Inhibition (mm) Compound D E. coli 20 Compound E S. aureus 25

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic steps for preparing 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea? A: The synthesis involves:

- Step 1: Preparation of the 3,4-dihydroisoquinoline moiety via reduction of an isoquinoline precursor.

- Step 2: Coupling the dihydroisoquinoline with a thiophene-3-yl derivative using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to form the ethyl linkage .

- Step 3: Introducing the urea group via reaction with thiophen-2-yl isocyanate under anhydrous conditions.

Critical parameters include solvent choice (DMF or dichloromethane), temperature control (0–60°C), and purification via column chromatography .

Advanced Q2: How can researchers optimize reaction yields when synthesizing this compound? A: Yield optimization requires:

- Catalyst Screening: Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- In-line Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates .

Structural Characterization

Basic Q3: What analytical techniques confirm the structure of this compound? A: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and urea NH signals (~6–8 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement .

Advanced Q4: How can structural ambiguities (e.g., tautomerism) be resolved? A: Use:

- Variable-Temperature NMR: Detect dynamic processes like urea tautomerism.

- Density Functional Theory (DFT): Compare computed vs. experimental NMR/IR spectra.

- Mercury CSD: Analyze packing motifs and hydrogen-bonding networks in crystal structures .

Biological Activity Evaluation

Basic Q5: What in vitro assays assess this compound’s biological activity? A: Common assays include:

- Enzyme Inhibition: Kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.

- Cytotoxicity Testing: MTT or Mosmann’s colorimetric assay (CellTiter 96®) for IC₅₀ against cancer lines .

- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) .

Advanced Q6: How can target engagement be validated in cellular models? A: Employ:

- Chemical Proteomics: Use affinity pulldown with biotinylated analogs to identify binding partners.

- CRISPR-Cas9 Knockout: Validate target specificity by comparing activity in WT vs. KO cells .

Data Contradiction Analysis

Advanced Q7: How should researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)? A: Investigate:

- Purity Differences: Re-analyze batches via HPLC; impurities >95% required.

- Assay Conditions: Standardize buffer pH, ATP concentrations, or cell passage numbers.

- Structural Variants: Check for stereochemical impurities (e.g., chiral centers) via chiral HPLC or CD spectroscopy .

Comparative Analysis

Advanced Q8: How does this compound compare to structurally similar urea derivatives? A: Perform:

- SAR Studies: Replace thiophene-3-yl with furan or phenyl groups to assess activity trends.

- Computational Docking: Use AutoDock Vina to predict binding modes vs. analogues (e.g., 1-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea).

- Thermodynamic Profiling: Compare ΔG binding via ITC or SPR .

Crystallographic Challenges

Advanced Q9: What strategies address poor crystal quality for X-ray analysis? A: Optimize:

- Crystallization Conditions: Screen solvents (e.g., EtOAc/hexane) and additives (e.g., crown ethers).

- Cryoprotection: Use glycerol or PEG 400 to prevent ice formation.

- Twinned Data Refinement: Apply SHELXL TWIN commands for twinned crystals .

Stability and Degradation

Advanced Q10: How can hydrolytic stability of the urea group be assessed? A: Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.